12-Methylbenzo(b)fluoranthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylbenzo(b)fluoranthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(b)fluoranthrene, characterized by the presence of a methyl group at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenzo(b)fluoranthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-directed borylative cyclization, which has been used to synthesize various benzo(b)fluoranthrene derivatives . This method involves the use of boron reagents and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of PAHs through controlled cyclization reactions. These methods often require high temperatures and the use of specialized catalysts to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12-Methylbenzo(b)fluoranthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of PAHs.
Biology: Research has explored its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects.
Medicine: While not widely used in medicine, its derivatives are investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism by which 12-Methylbenzo(b)fluoranthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially leading to mutations and other genetic alterations. Additionally, it can form reactive metabolites that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Benzo(b)fluoranthrene: The parent compound, lacking the methyl group at the 12th position.
Benzo(e)fluoranthrene: Another PAH with a different ring structure.
12-Methylchrysene: A similar PAH with a methyl group at a different position.
Uniqueness: 12-Methylbenzo(b)fluoranthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the 12th position can affect its electronic distribution and steric interactions, distinguishing it from other PAHs .
Biological Activity
12-Methylbenzo(b)fluoranthrene is a polycyclic aromatic hydrocarbon (PAH) that exhibits notable biological activity, particularly concerning its mutagenic and carcinogenic properties. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by its fused aromatic rings, which contribute to its chemical reactivity and biological interactions. The methyl group at the 12-position influences its mutagenic potential compared to other PAHs. Understanding the structure-activity relationship is crucial for predicting its biological behavior.
Biological Activity
Mutagenicity and Carcinogenicity
Research has demonstrated that PAHs, including this compound, can induce mutations in bacterial models. For instance, studies using Salmonella typhimurium have shown that certain PAHs exhibit strong mutagenic responses when exposed to UV light, leading to DNA damage and the formation of adducts . While specific data on this compound's mutagenicity is limited, it is anticipated to share similar properties with closely related compounds.
DNA Damage Mechanisms
The mechanism of DNA damage by PAHs often involves the formation of reactive intermediates that bind to DNA, resulting in adduct formation. For example, benzo[a]pyrene, a structurally similar compound, forms 8-hydroxydeoxyguanosine (8-OHdG) adducts upon UV exposure, indicating a pathway for oxidative DNA damage . It is plausible that this compound could engage in analogous interactions due to its structural similarities.
Case Studies and Research Findings
Several studies have investigated the biological effects of PAHs in various contexts, providing insights into the potential risks associated with exposure to compounds like this compound.
1. Utilization by Microbial Strains
Research has shown that certain bacteria can metabolize PAHs, which may influence their persistence in the environment. For instance, Mycobacterium flavescens and a Rhodococcus species were able to utilize fluoranthene in the presence of other PAHs, demonstrating metabolic pathways that could potentially apply to this compound as well . Understanding these microbial interactions can inform bioremediation strategies for contaminated environments.
2. Epidemiological Studies
Epidemiological studies have linked PAH exposure to increased cancer risk. For example, workers exposed to coke oven emissions showed elevated mortality rates due to lung cancer . While direct studies on this compound are scarce, its classification as a PAH suggests a potential risk profile similar to other well-studied compounds.
Comparative Analysis of Biological Activity
Compound | Mutagenicity | Carcinogenicity | Mechanism of Action |
---|---|---|---|
This compound | Unknown | Potential | DNA adduct formation via reactive intermediates |
Benzo[a]pyrene | High | Confirmed | Forms 8-OHdG adducts via oxidative stress |
Fluoranthene | Moderate | Possible | Metabolized by bacteria; forms various metabolites |
Properties
CAS No. |
95741-47-2 |
---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-7-14-12-19-16-9-3-2-8-15(16)17-10-5-11-18(20(13)14)21(17)19/h2-12H,1H3 |
InChI Key |
GCINNQHKSCGXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.